Piperidin-4-yl-o-tolyl-amine dihydrochloride
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Overview
Description
Piperidin-4-yl-o-tolyl-amine dihydrochloride is a chemical compound with the molecular formula C₁₅H₂₄Cl₂N₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and o-tolyl-amine, an aromatic amine. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine and o-tolyl-amine are the primary starting materials.
Reaction Conditions: The synthesis typically involves a nucleophilic substitution reaction where piperidine reacts with o-tolyl-amine under acidic conditions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts and controlled temperature and pressure settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various alkyl halides and amines can be used as substituents.
Major Products Formed:
Oxidation Products: this compound can form piperidin-4-yl-o-tolyl-amine oxide.
Reduction Products: Reduced forms of the compound may include piperidin-4-yl-o-tolyl-amine.
Substitution Products: Substituted derivatives can include various alkyl or aryl groups attached to the piperidine ring.
Scientific Research Applications
Piperidin-4-yl-o-tolyl-amine dihydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying protein interactions and enzyme activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact mechanism depends on the specific application and the molecular pathways involved.
Comparison with Similar Compounds
Piperidine derivatives
o-Tolyl-amine derivatives
Other piperidin-4-yl-amine compounds
Uniqueness: Piperidin-4-yl-o-tolyl-amine dihydrochloride is unique due to its specific structural features, which allow it to interact with particular molecular targets that other similar compounds may not.
This compound's versatility and unique properties make it a valuable tool in scientific research and various industrial applications
Properties
IUPAC Name |
N-(2-methylphenyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11;;/h2-5,11,13-14H,6-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTMPXAIVSBZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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